2,2,6,6-tetramethyl-N-(1-methylpiperidin-4-yl)piperidin-4-amine
Overview
Description
2,2,6,6-Tetramethyl-N-(1-methylpiperidin-4-yl)piperidin-4-amine is an organic compound belonging to the amine class. It is a colorless liquid with a characteristic amine-like odor. This compound is used in various chemical reactions due to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6,6-tetramethyl-N-(1-methylpiperidin-4-yl)piperidin-4-amine can be achieved through several methods. One common route involves the conjugate addition reaction of ammonia to phorone, followed by a Wolff-Kishner reduction of the intermediate triacetone amine . This method is efficient and yields a high purity product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced reactors and purification systems to handle the compound’s sensitivity to air and moisture.
Chemical Reactions Analysis
Types of Reactions
2,2,6,6-Tetramethyl-N-(1-methylpiperidin-4-yl)piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form hydroxylamines using oxidants like oxone.
Reduction: It can be reduced to form secondary amines under specific conditions.
Substitution: It participates in substitution reactions, such as allylic amination of allylic chlorides to form allylated tertiary amines.
Common Reagents and Conditions
Oxidation: Oxone is commonly used as an oxidant.
Substitution: Allylic chlorides are used in allylic amination reactions.
Reduction: Various reducing agents can be employed depending on the desired product.
Major Products
Hydroxylamines: Formed through oxidation reactions.
Allylated Tertiary Amines: Produced via allylic amination reactions.
Scientific Research Applications
2,2,6,6-Tetramethyl-N-(1-methylpiperidin-4-yl)piperidin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a hindered base in various organic synthesis reactions.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the preparation of metallo-amide bases and selective generation of silylketene acetals.
Mechanism of Action
The mechanism of action of 2,2,6,6-tetramethyl-N-(1-methylpiperidin-4-yl)piperidin-4-amine involves its role as a hindered base. It interacts with various molecular targets and pathways, facilitating reactions by stabilizing intermediates and enhancing reaction rates. The compound’s steric hindrance prevents unwanted side reactions, making it highly selective in its action .
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A similar compound used as a hindered base.
4-Amino-2,2,6,6-tetramethylpiperidine: Another related compound with similar applications.
N-Butyl-2,2,6,6-tetramethyl-4-piperidinamine: Used in the synthesis of various derivatives.
Uniqueness
2,2,6,6-Tetramethyl-N-(1-methylpiperidin-4-yl)piperidin-4-amine is unique due to its specific structure, which provides steric hindrance and enhances its selectivity in chemical reactions. This makes it particularly valuable in applications requiring high precision and minimal side reactions.
Properties
IUPAC Name |
2,2,6,6-tetramethyl-N-(1-methylpiperidin-4-yl)piperidin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H31N3/c1-14(2)10-13(11-15(3,4)17-14)16-12-6-8-18(5)9-7-12/h12-13,16-17H,6-11H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYUICTQOSXRXID-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC2CCN(CC2)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H31N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.43 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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